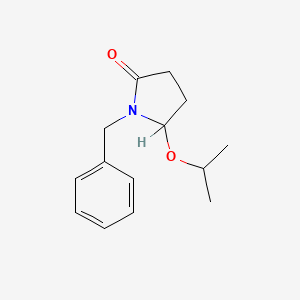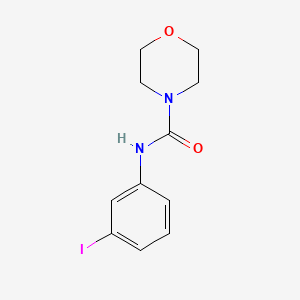![molecular formula C13H10ClN5O B8297926 6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8297926.png)
6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine
描述
6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the condensation of 6-chloro-3-nitropyridine with 6-methoxypyridin-3-amine, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in tetrahydrofuran (THF).
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidines with various functional groups.
科学研究应用
6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
6-chloro-2-methoxypyridine-3-boronic acid: A related compound with similar structural features but different functional groups.
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[3,2-d]pyrimidine family with distinct biological activities.
Uniqueness
6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H10ClN5O |
|---|---|
分子量 |
287.70 g/mol |
IUPAC 名称 |
6-chloro-N-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10ClN5O/c1-20-11-5-2-8(6-15-11)18-13-12-9(16-7-17-13)3-4-10(14)19-12/h2-7H,1H3,(H,16,17,18) |
InChI 键 |
FPMQZIHQQWDYGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)NC2=NC=NC3=C2N=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)-6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8297852.png)






![2-[3-(Methyloxy)phenyl]-3-oxo-4-phenylbutanenitrile](/img/structure/B8297911.png)

![(3aS,6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B8297932.png)
![1-Phenyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B8297941.png)
![4-[(2-Chlorophenyl)sulfonyl]piperidine](/img/structure/B8297943.png)
